molecular formula C11H11NO2S2 B124225 Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate CAS No. 56421-62-6

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate

Cat. No.: B124225
CAS No.: 56421-62-6
M. Wt: 253.3 g/mol
InChI Key: NRTAQEAHFFIBFX-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with thioamides and thiophene derivatives under acidic or basic conditions to form the thiazole ring. The reaction conditions often include the use of catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole and thiophene rings allow the compound to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/blocking of receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-thienyl)-1,3-thiazole-5-carboxylate
  • 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid
  • 2-(2-Thienyl)-1,3-thiazole-5-carboxylic acid

Uniqueness

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate is unique due to the presence of both a thiazole and thiophene ring, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit a broader range of biological activities and makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)12-10(16-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTAQEAHFFIBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372515
Record name Ethyl 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56421-62-6
Record name Ethyl 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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